molecular formula C10H20O3 B022626 Tert-butyl 6-hydroxyhexanoate CAS No. 73839-20-0

Tert-butyl 6-hydroxyhexanoate

Cat. No.: B022626
CAS No.: 73839-20-0
M. Wt: 188.26 g/mol
InChI Key: AKNVIQFNWMMKEE-UHFFFAOYSA-N
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Description

Tert-butyl 6-hydroxyhexanoate: is an organic compound with the molecular formula C10H20O3 . It is a tert-butyl ester of 6-hydroxyhexanoic acid, characterized by a terminal hydroxyl group. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Mechanism of Action

Target of Action

Tert-butyl 6-hydroxyhexanoate is primarily used as a linker in biochemical research . The compound’s primary targets are typically other reactive functional groups, which it can bind to through its hydroxyl group .

Mode of Action

The compound interacts with its targets through its hydroxyl group, which allows for further derivatization or replacement with many other reactive functional groups . The tert-butyl protected carboxyl group can be deprotected under acidic conditions .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the functional groups it is bound to. It has been utilized in the synthesis of a phosphorylcholine ester for studies on phosphorylcholine-binding immunoglobulins .

Result of Action

The molecular and cellular effects of this compound’s action depend on the functional groups it is bound to and the biochemical pathways it affects. For example, when used in the synthesis of a phosphorylcholine ester, it can affect the function of phosphorylcholine-binding immunoglobulins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the tert-butyl protected carboxyl group can be deprotected under acidic conditions . Therefore, the pH of the environment could potentially influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

Properties

IUPAC Name

tert-butyl 6-hydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-10(2,3)13-9(12)7-5-4-6-8-11/h11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNVIQFNWMMKEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00542071
Record name tert-Butyl 6-hydroxyhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73839-20-0
Record name tert-Butyl 6-hydroxyhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 6-hydroxyhexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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